

A Technical Guide to the Physical Characteristics of 2-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethoxy)anisole

Cat. No.: B1351064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physical characteristics of **2-(Trifluoromethoxy)anisole**, also known by its IUPAC name, 1-Methoxy-2-(trifluoromethoxy)benzene. Due to the limited availability of experimentally determined data for this specific isomer, this document also includes data for the related 4-isomer and the parent compound, anisole, to provide valuable context for researchers. Furthermore, this guide outlines the standard experimental protocols for determining key physical properties, offering a methodological framework for the empirical characterization of this and similar compounds.

Physical and Chemical Properties

2-(Trifluoromethoxy)anisole is an aromatic organic compound. The presence of the trifluoromethoxy group (-OCF₃) and a methoxy group (-OCH₃) on the benzene ring is expected to significantly influence its physical properties, including polarity, boiling point, and density, compared to simpler anisoles.

Data Summary

The available quantitative data for **2-(Trifluoromethoxy)anisole** and related compounds are summarized below. It is important to note that specific experimental values for the melting point and refractive index of the 2-isomer are not widely reported in publicly available literature.

Property	2-(Trifluoromethoxy)anisole	4-(Trifluoromethoxy)anisole	Anisole (Parent Compound)
CAS Number	261952-22-1[1]	710-18-9[2]	100-66-3[3]
Molecular Formula	C ₈ H ₇ F ₃ O ₂	C ₈ H ₇ F ₃ O ₂	C ₇ H ₈ O
Molecular Weight	192.14 g/mol [1]	192.14 g/mol [4]	108.14 g/mol [3]
Appearance	Data not available	Colorless to light yellow clear liquid[4]	Liquid[3]
Boiling Point	145 °C[5]	164 °C (lit.)[2][4]	154 °C (lit.)[3]
Melting Point	Data not available	Data not available	-37 °C (lit.)[3]
Density	1.249 g/cm ³ [5]	1.266 g/mL at 25 °C (lit.)[2]	0.995 g/mL at 25 °C (lit.)[3]
Refractive Index	Data not available	n _{20/D} 1.432 (lit.)[2]	n _{20/D} 1.516 (lit.)[3]
Solubility	Expected to have solubility in various organic solvents.[4]	Soluble in various organic solvents.[4]	Data not available

Experimental Protocols for Physical Characterization

The following sections detail standard laboratory methodologies for determining the primary physical properties of a liquid organic compound such as **2-(Trifluoromethoxy)anisole**.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and efficient method for small samples is the capillary method using a Thiele tube or a melting point apparatus with a boiling point accessory.

Apparatus:

- Thiele tube or melting point apparatus

- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating source (Bunsen burner or heating mantle)
- High-boiling point liquid (e.g., mineral oil, silicone oil)

Procedure:

- Sample Preparation: Add a small amount (a few milliliters) of the liquid sample into the fusion tube.
- Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.
- Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the setup in the oil bath of a Thiele tube, ensuring the sample is level with the thermometer bulb.
- Heating: Gently heat the side arm of the Thiele tube. This creates a convection current, ensuring uniform temperature distribution.
- Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.
- Measurement: Note the temperature when this rapid stream of bubbles is observed. This is the boiling point of the liquid. For accuracy, the determination should be repeated, allowing the apparatus to cool slightly until the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.

Apparatus:

- Digital balance (accurate to at least 0.001 g)
- Graduated cylinder or a pycnometer (for higher accuracy)
- Thermometer

Procedure:

- Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.
- Volume of Liquid: Add a known volume of the liquid sample to the graduated cylinder (e.g., 10 mL). If using a pycnometer, fill it completely to its calibrated volume.
- Mass of Filled Container: Weigh the container with the liquid and record the total mass.
- Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.
- Calculation:
 - Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.
 - Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is also used to assess the purity of a sample.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette

- Solvent for cleaning (e.g., ethanol or acetone)
- Lens paper

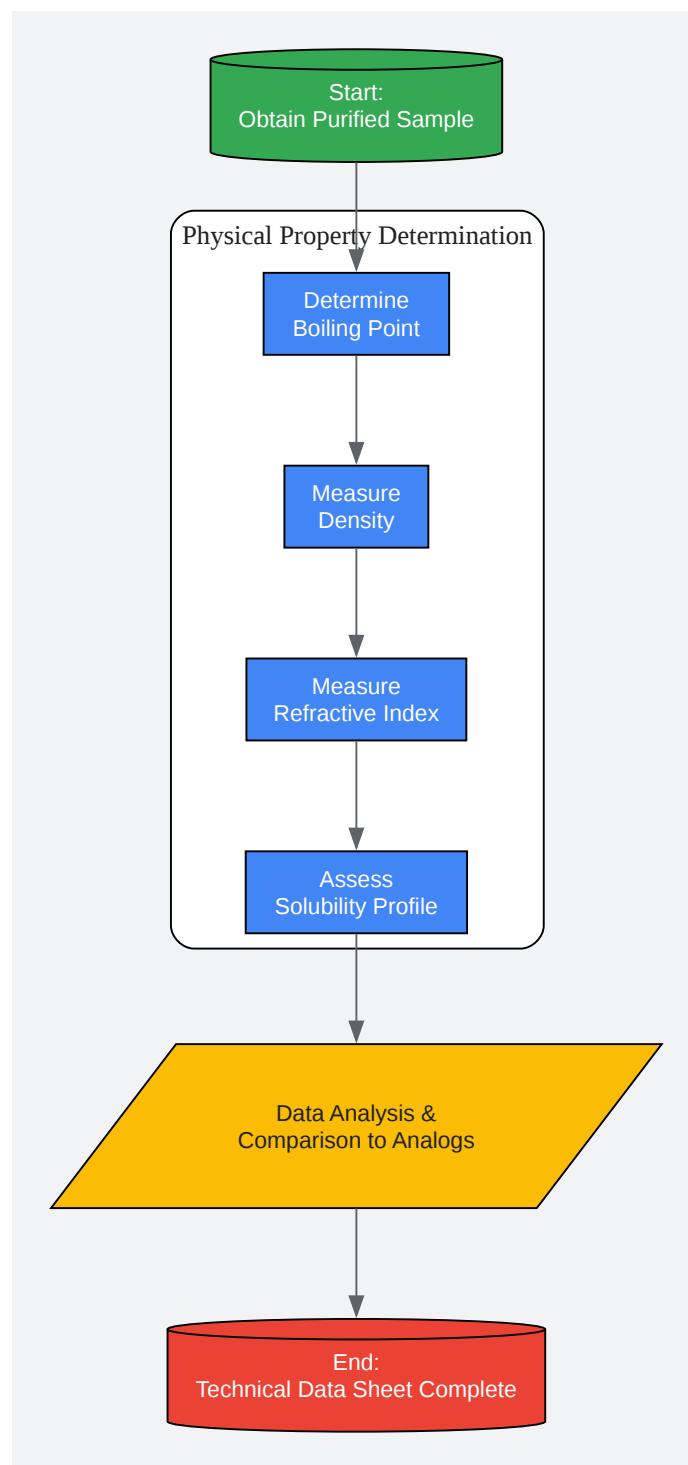
Procedure:

- Calibration: Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
- Temperature Control: Ensure the refractometer prisms are at a constant, specified temperature (commonly 20°C) by circulating water from the water bath.
- Sample Application: Place a few drops of the liquid sample onto the surface of the lower prism using a clean dropper.
- Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
- Reading: Read the refractive index value from the instrument's scale.
- Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and soft lens paper after the measurement.

Determination of Solubility

Solubility tests provide information about the polarity and functional groups present in a molecule.

Apparatus:


- Small test tubes
- Spatula or dropper
- Vortex mixer (optional)
- A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H₂SO₄)

Procedure:

- **Sample and Solvent:** In a small test tube, add approximately 25 mg (if solid) or 0.05 mL (if liquid) of the compound.
- **Solvent Addition:** Add 0.75 mL of the chosen solvent in small portions.
- **Mixing:** After each addition, shake the test tube vigorously for 10-20 seconds.
- **Observation:** Observe whether the compound dissolves completely. A compound is generally considered "soluble" if it dissolves completely at this concentration.
- **Systematic Testing:** Perform the test systematically. Typically, solubility is first checked in water. If insoluble, tests are then conducted in other solvents like 5% NaOH, 5% HCl, and concentrated sulfuric acid to gather information about acidic, basic, or neutral functional groups.

Visualized Workflow

For novel compounds or those with limited published data, a systematic approach to physical characterization is essential. The following diagram illustrates a logical workflow for these experimental determinations.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the experimental determination of physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methoxy-2-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 2. 4-(三氟甲氧基)苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 苯甲醚 ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbino.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of 2-(Trifluoromethoxy)anisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351064#physical-characteristics-of-2-trifluoromethoxy-anisole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com